(4R)-8-oxa-1-azaspiro[3.5]nonane
Description
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Properties
IUPAC Name |
(4R)-8-oxa-1-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIPWBZIBAGXLT-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)COC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CCN2)COC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Step Synthesis via N-Benzyl Protection
A method adapted from CN113214290A involves a four-step sequence starting from 3-((benzylamino)methyl)oxetane-3-ol. The key steps include:
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Acylation : Reaction with chloroacetyl chloride in dichloromethane using triethylamine as a base.
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Self-Cyclization : Under inert atmosphere with sodium hydride in tetrahydrofuran (THF).
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces intermediates to form the azaspiro core.
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Deprotection : Catalytic hydrogenation removes the benzyl (Bn) group.
Yield : 56–82% overall.
Stereochemical Control : Chiral resolution via chromatography or crystallization is required post-synthesis.
Phase-Transfer Catalyzed Cyclization
Two-Step Route from Bis(2-Chloroethyl) Ether
CN112321599A describes a scalable two-step method:
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Cyclization : Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in DMF using tetrabutylammonium bromide (TBAB) and potassium iodide.
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Reduction : LiAlH₄ in THF at –10°C yields the spirocyclic amine.
Yield : 82.6%.
Limitation : No inherent stereocontrol; requires post-synthesis enantiomer separation.
Asymmetric Reductive Amination
Chiral Auxiliary-Mediated Synthesis
EP1640358A1 outlines reductive amination using titanium isopropoxide and a chiral amine auxiliary (e.g., (R)-1-phenylethylamine). The prochiral ketone intermediate undergoes hydrogenation with Raney nickel to induce stereoselectivity.
Diastereomeric Excess (de) : ≥70%.
Conditions : 8–20 hours at 20–50°C under 20–100 psi H₂.
Photocatalytic Spirocyclization
Radical-Based Assembly
A multicomponent method from ACS Publications employs N-allylsulfonamides and alkenes under Ir-photocatalysis. The reaction forms β-spirocyclic pyrrolidines via N-centered radical intermediates.
Yield : 71% for analogous spirocycles.
Advantage : Mild conditions (34°C, 2.5 min residence time in flow reactors).
Grignard Addition-Cyclization Cascade
Imine Intermediate Strategy
Scalable synthesis from PMC6648774 uses imine formation followed by allyl Grignard addition:
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Imine Formation : Ketone and benzylamine in toluene.
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Grignard Addition : Allylmagnesium chloride in THF.
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Cyclization : BF₃·Et₂O mediates ring closure.
Yield : 74% for related azaspiro compounds.
Oxidative Cyclization with Oxone®
Spirocyclic Oxetane to Azaspiro Conversion
PMC6332447 reports Oxone®-mediated cyclization of o-cycloalkylaminoacetanilides. The spirocyclic oxetane intermediate is oxidized in formic acid to form the benzimidazole-fused product.
Yield : 46–83% for analogous structures.
Comparative Analysis of Methods
Table 1. Synthesis Methods and Performance
| Method | Key Reagents | Yield (%) | Stereocontrol Strategy | Scalability |
|---|---|---|---|---|
| Four-Step Cyclization | LiAlH₄, NaH, H₂/Pd-C | 56–82 | Chiral resolution | Industrial |
| Phase-Transfer Catalysis | TBAB, KI, LiAlH₄ | 82.6 | None | High |
| Asymmetric Amination | Raney Ni, (R)-1-phenylethylamine | 70 de | Chiral auxiliary | Moderate |
| Photocatalytic | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | 71 | Radical recombination control | High |
Q & A
Q. What advanced analytical methods are required to quantify trace impurities in this compound samples?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS detects impurities at ppm levels. For stereoisomers, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation. Method validation per ICH guidelines ensures accuracy, precision, and robustness .
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